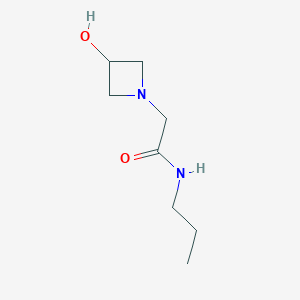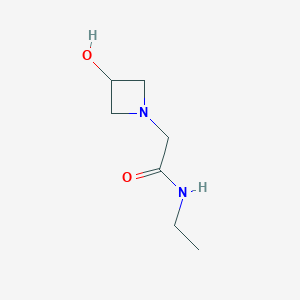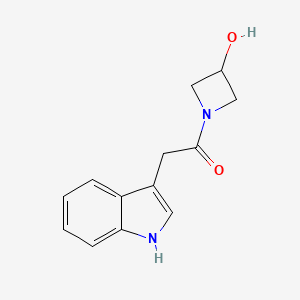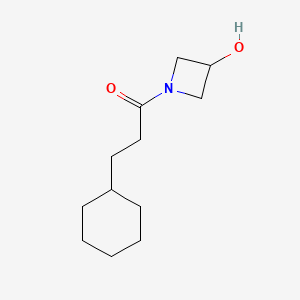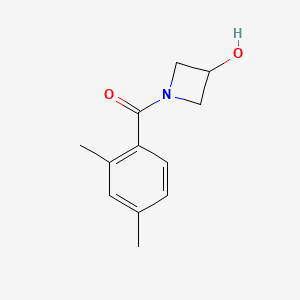
1-(2,4-ジメチルベンゾイル)アゼチジン-3-オール
概要
説明
1-(2,4-Dimethylbenzoyl)azetidin-3-ol is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
科学的研究の応用
1-(2,4-Dimethylbenzoyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
準備方法
The synthesis of 1-(2,4-Dimethylbenzoyl)azetidin-3-ol typically involves the reaction of 2,4-dimethylbenzoyl chloride with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-(2,4-Dimethylbenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-(2,4-Dimethylbenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, leading to various biological effects. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to nucleophilic attack and other chemical transformations. This reactivity is harnessed in various applications, including drug development and material science .
類似化合物との比較
1-(2,4-Dimethylbenzoyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
Azetidine-2-one: Known for its use in β-lactam antibiotics.
3-Aminoazetidine: Studied for its potential as a building block in peptide synthesis.
N-Benzylazetidine: Used in the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
(2,4-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-11(9(2)5-8)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOZJOCUYYAEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


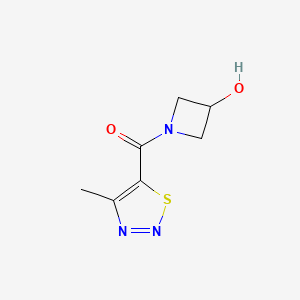
![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
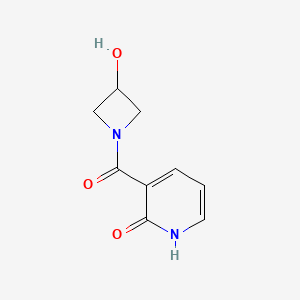
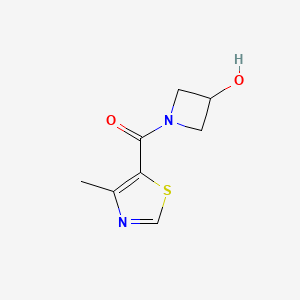

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(3-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468772.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)
